Identity and Purity for Method Validation
3-Methylhydrochlorothiazide is a chemically defined reference standard supplied with a certified purity of ≥95% by HPLC . This is a critical specification for its intended use in analytical method validation and quality control (QC). In contrast, the hydrochlorothiazide API itself is typically procured with a much higher purity (e.g., 99-101%) for use as a drug substance, not as an impurity marker. The specific purity of this compound, along with the available Certificate of Analysis (COA) documenting this value, provides a known benchmark that allows for accurate quantification of this specific impurity in drug samples.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | Hydrochlorothiazide API (typically ≥99%) |
| Quantified Difference | At least 4-5% lower purity, as expected for an impurity reference standard vs. an API. |
| Conditions | Vendor-supplied data; analytical method not specified. |
Why This Matters
This defined purity level is essential for its function as a reference standard, enabling accurate quantification of this specific impurity in pharmaceutical QC, a purpose for which a high-purity API is unsuitable.
